tert-Butyl 3-butenoate

Description

Properties

IUPAC Name |

tert-butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGASWKRTXGWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348670 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-55-6 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-Butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-butenoate chemical properties and structure

An In-Depth Technical Guide to tert-Butyl 3-butenoate: Properties, Synthesis, and Reactivity

Introduction

This compound, also known as tert-butyl vinylacetate, is a valuable unsaturated ester in the field of organic synthesis.[1][2] Its structure incorporates two key functional groups: a terminal alkene and a sterically hindered tert-butyl ester. This unique combination makes it a versatile building block, particularly in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The tert-butyl ester group is widely recognized as a robust protecting group for carboxylic acids, stable under a variety of reaction conditions but readily removable under specific acidic protocols.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

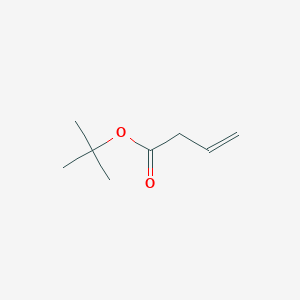

The unambiguous identification of a chemical compound is foundational for scientific research. This compound is registered under CAS number 14036-55-6.[1][2] Its molecular structure consists of a four-carbon chain with a double bond between C3 and C4, and a tert-butoxycarbonyl group at the C1 position.

-

IUPAC Name: tert-butyl but-3-enoate[1]

-

Synonyms: tert-Butyl vinylacetate, 3-Butenoic acid tert-butyl ester, Vinylacetic acid tert-butyl ester[1][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is a colorless liquid under standard conditions.[5]

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Density | 0.877 g/mL at 20 °C | [2][6] |

| Boiling Point | 88 °C at 150 mmHg; ~154 °C at 760 mmHg | [5] |

| Refractive Index (n20/D) | 1.413 | [2] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |

| InChIKey | NGASWKRTXGWPNN-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)OC(=O)CC=C | [1][2] |

Spectroscopic Data

For the structural elucidation and purity assessment of this compound, spectroscopic methods are indispensable.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH=CH₂) in the range of 5.0-6.0 ppm, the allylic protons (CH₂ -C=C) around 3.0 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group ((CH₃ )₃C) at approximately 1.4 ppm.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon around 170 ppm, the olefinic carbons between 115-140 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration for the ester at ~1730 cm⁻¹, C=C stretching at ~1640 cm⁻¹, and C-H stretching bands for the vinyl group just above 3000 cm⁻¹.

Synthesis of this compound

The preparation of tert-butyl esters often requires specific conditions to avoid side reactions, leveraging the properties of tert-butanol or its derivatives.[4][7] A reliable method involves the acid-catalyzed esterification of 3-butenoic acid with an excess of a tert-butylating agent. A modern and efficient approach utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[3][8]

Example Protocol: Acid-Catalyzed tert-Butylation

This protocol is based on the principle of using a strong acid catalyst to facilitate the reaction between a carboxylic acid and a tert-butyl source.

Materials:

-

3-Butenoic acid

-

tert-Butyl acetate (reagent and solvent)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or another strong acid catalyst (e.g., H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask charged with tert-butyl acetate, add 3-butenoic acid (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of Tf₂NH (e.g., 0.1-1 mol%) to the mixture.

-

Rationale: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the tert-butylating agent. Tf₂NH is highly effective and can improve the solubility of substrates.[8]

-

-

Reaction Execution: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. If needed, add a suitable organic solvent like diethyl ether or ethyl acetate to facilitate phase separation. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Rationale: The aqueous washes remove the catalyst, any remaining unreacted carboxylic acid (as its sodium salt), and other water-soluble impurities.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

A. Reactions at the Alkene Moiety

The terminal double bond is susceptible to a wide range of electrophilic addition reactions, allowing for further functionalization.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield tert-butyl butanoate.

-

Halogenation: Reaction with Br₂ or Cl₂ leads to the corresponding di-halogenated ester.

-

Epoxidation: Treatment with a peroxy acid like m-CPBA forms tert-butyl 3,4-epoxybutanoate.

-

Hydroboration-Oxidation: This two-step sequence provides a regioselective route to the terminal alcohol, tert-butyl 4-hydroxybutanoate.

B. Reactions of the tert-Butyl Ester Group

The defining feature of the tert-butyl ester is its role as a protecting group. It is highly resistant to basic hydrolysis, saponification, and attack by many nucleophiles due to steric hindrance. However, it is readily cleaved under acidic conditions.

Deprotection Mechanism: The cleavage proceeds via a stable tert-butyl carbocation intermediate.

-

Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA).

-

Cleavage of the C-O bond to release the carboxylic acid and the highly stable tertiary carbocation.

-

The tert-butyl cation is trapped by a nucleophile or eliminates a proton to form isobutylene gas.

This selective deprotection is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the preparation of complex drug molecules where other functional groups might be sensitive to harsh conditions.[4][7]

Caption: Key reactivity pathways for this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is classified as harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often below 15°C in a dark place, sometimes under an inert atmosphere as it can be air sensitive.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a synthetically valuable reagent due to its dual functionality. The terminal alkene serves as a handle for a variety of transformations, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be selectively removed under mild acidic conditions. These properties ensure its continued application as a key intermediate in the synthesis of fine chemicals and complex molecular architectures for the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 639778, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829528, Tert-butyl But-3-ynoate. PubChem. [Link]

-

Chemdad Co., Ltd (n.d.). This compound. Chemdad. [Link]

-

Stenutz (n.d.). tert-butyl but-3-enoate. Stenutz. [Link]

-

LookChem (n.d.). tert-butyl 3-methyl-2-butenoate Safety Data Sheets(SDS). LookChem. [Link]

-

Greenfield Global (2015). SAFETY DATA SHEET - Butyl Alcohol, tert. Greenfield Global. [Link]

-

Organic Chemistry (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

-

Oakwood Chemical (n.d.). tert-Butyl 3-oxobutanoate. Oakwood Chemical. [Link]

-

SpectraBase (n.d.). Tert-butyl 3-phenyl-3-butenoate. John Wiley & Sons, Inc. [Link]

-

Chemical Cas No Search (n.d.). 3-Butenoic acid molecular information. Cas Number Lookup. [Link]

-

Organic Chemistry Portal (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic-Chemistry.org. [Link]

-

PubChemLite (2025). This compound (C8H14O2). Université du Luxembourg. [Link]

-

SpectraBase (n.d.). tert-Butyl alcohol. John Wiley & Sons, Inc. [Link]

-

SpectraBase (n.d.). 2,2,3-Trimethyl-3-butenoic acid, tert-butyl ester. John Wiley & Sons, Inc. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20591965, Tert-butyl 3-(aminomethylamino)butanoate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104679, Butyl 3-methyl-2-butenoate. PubChem. [Link]

-

Organic Chemistry Portal (n.d.). tert-Butyl esters. Organic-Chemistry.org. [Link]

-

ResearchGate (2025). Convenient Preparation of tert-Butyl Esters. ResearchGate. [Link]

-

Thieme Chemistry (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Group. [Link]

-

Wikipedia (n.d.). β-Hydroxybutyric acid. Wikipedia. [Link]

-

Cheméo (n.d.). Chemical Properties of Methyl 3-butenoate (CAS 3724-55-8). Cheméo. [Link]

Sources

- 1. This compound | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 98.0 GC 14036-55-6 [sigmaaldrich.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. tert-butyl but-3-enoate [stenutz.eu]

- 7. youtube.com [youtube.com]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-Butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-butenoate, also known as tert-butyl vinylacetate, is a valuable monomer and intermediate in organic synthesis. Its structure incorporates a reactive terminal alkene and a sterically hindered tert-butyl ester, making it a versatile building block for the synthesis of complex molecules, polymers, and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the various methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of the target molecule is essential for its successful synthesis and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| Appearance | Colorless liquid | |

| Boiling Point | 154.1 ± 9.0 °C (Predicted) | ChemBK[2] |

| Density | 0.877 g/mL at 20 °C | Sigma-Aldrich[3] |

| Refractive Index (n²⁰/D) | 1.413 | Sigma-Aldrich[3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | Sigma-Aldrich[3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by the presence of the vinyl protons, the allylic protons, and the singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the sp² carbons of the alkene.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1730 cm⁻¹) and characteristic bands for the C=C stretching of the alkene (around 1640 cm⁻¹).

Synthesis Pathways

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common and practical routes are detailed below.

Pathway 1: Fischer-Speier Esterification of 3-Butenoic Acid

The Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters via the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In this case, 3-butenoic acid is reacted with tert-butanol in the presence of a strong acid catalyst.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 3-butenoic acid, activating it towards nucleophilic attack by the hydroxyl group of tert-butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.[4] All steps in the Fischer esterification are reversible, and the equilibrium can be driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[4][6]

Figure 1: Reaction mechanism of Fischer-Speier Esterification.

Experimental Protocol:

-

Materials:

-

3-Butenoic acid

-

tert-Butanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-butenoic acid (1.0 eq) and a large excess of anhydrous tert-butanol (3-5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Excess tert-Butanol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4]

-

Acid Catalyst: A strong acid is required to protonate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.

-

Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted 3-butenoic acid, and any water-soluble byproducts. The bicarbonate wash is specifically to neutralize the strong acid catalyst.

-

Fractional Distillation: This final purification step is necessary to separate the desired product from any remaining starting materials or byproducts with similar boiling points.

Pathway 2: Acid-Catalyzed Addition of 3-Butenoic Acid to Isobutylene

An alternative and often more efficient method for the synthesis of tert-butyl esters involves the direct reaction of a carboxylic acid with isobutylene under acidic catalysis.[7] This method avoids the use of tert-butanol and the concomitant formation of water, which can simplify the workup procedure.

Reaction Mechanism:

The reaction is initiated by the protonation of isobutylene by the strong acid catalyst to form a stable tert-butyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid (3-butenoic acid). Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ester and regenerates the acid catalyst.

Figure 2: Mechanism of acid-catalyzed addition of a carboxylic acid to isobutylene.

Experimental Protocol:

-

Materials:

-

3-Butenoic acid

-

Isobutylene (liquefied gas or generated in situ)

-

Concentrated sulfuric acid (H₂SO₄) or a strong acidic ion-exchange resin

-

Anhydrous dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-butenoic acid (1.0 eq) in anhydrous dichloromethane in a pressure-rated flask or a flask equipped with a cold finger condenser.

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C) and add a catalytic amount of concentrated sulfuric acid.

-

Carefully introduce a measured amount of liquefied isobutylene (1.5-2.0 eq) into the reaction mixture.

-

Seal the vessel and allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Low Temperature: The initial low temperature is necessary to safely handle the volatile isobutylene and to control the initial exothermic reaction.

-

Pressure Vessel: A sealed system is required to contain the gaseous isobutylene and maintain a sufficient concentration for the reaction to proceed.

-

Acidic Catalyst: Similar to the Fischer esterification, a strong acid is needed to generate the reactive electrophile, in this case, the tert-butyl carbocation.

-

Anhydrous Conditions: The absence of water is crucial to prevent the hydration of isobutylene to tert-butanol, which would lead to side reactions.

Pathway 3: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

A milder approach to the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9] This method is particularly useful for substrates that are sensitive to strong acids or high temperatures.

Reaction Mechanism:

DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then attacked by the carboxylate of 3-butenoic acid to form a mixed anhydride. The mixed anhydride is a highly activated species that readily reacts with another molecule of the carboxylate or with tert-butanol (formed as a byproduct) to yield the tert-butyl ester. Carbon dioxide and tert-butanol are the byproducts of this reaction.

Figure 3: Simplified representation of the DMAP-catalyzed esterification with (Boc)₂O.

Experimental Protocol:

-

Materials:

-

3-Butenoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 3-butenoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.05-0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

DMAP Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction.

-

(Boc)₂O as a tert-butyl source: This reagent serves as both an activating agent for the carboxylic acid and the source of the tert-butyl group.

-

Mild Conditions: The reaction proceeds at room temperature and under neutral conditions, making it suitable for sensitive substrates.

-

Volatile Byproducts: The byproducts, tert-butanol and carbon dioxide, are volatile and can be easily removed, simplifying the purification process.[8]

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Best Suited For |

| Fischer Esterification | - Inexpensive reagents- Simple procedure | - Reversible reaction, may require large excess of alcohol- Strong acid catalyst can cause side reactions (e.g., alkene isomerization or polymerization)- Formation of water can complicate workup | Large-scale synthesis where cost is a major factor and the substrate is stable to strong acids and heat. |

| Addition to Isobutylene | - High atom economy- No water byproduct | - Requires handling of a gaseous reagent- May require a pressure vessel- Strong acid catalyst can cause side reactions | Industrial-scale production and for substrates that are sensitive to water. |

| (Boc)₂O/DMAP Method | - Mild reaction conditions- High yields for sensitive substrates- Volatile byproducts | - More expensive reagents ((Boc)₂O)- DMAP is toxic | Small to medium-scale synthesis of high-value compounds, especially with acid- or heat-sensitive functional groups. |

Safety and Handling

-

3-Butenoic Acid: Corrosive and causes burns. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.

-

tert-Butanol: Flammable liquid and vapor. May cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.[10]

-

Isobutylene: Extremely flammable gas. Forms explosive mixtures with air. Handle with extreme care in a well-ventilated area, away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Di-tert-butyl Dicarbonate ((Boc)₂O): Irritant. Handle in a fume hood.

-

4-(Dimethylamino)pyridine (DMAP): Toxic and an irritant. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The classical Fischer-Speier esterification and the acid-catalyzed addition to isobutylene are robust methods suitable for larger-scale preparations, while the (Boc)₂O/DMAP method offers a milder alternative for sensitive substrates. The choice of the optimal synthetic route will be dictated by factors such as the scale of the reaction, the cost and availability of reagents, and the stability of the starting materials and product to the reaction conditions. Careful consideration of the reaction mechanism and adherence to the detailed experimental protocols and safety precautions outlined in this guide will enable researchers to efficiently and safely prepare this valuable synthetic intermediate.

References

Sources

- 1. This compound | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound = 98.0 GC 14036-55-6 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical properties of tert-Butyl 3-butenoate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 3-butenoate

Introduction

This compound (CAS No. 14036-55-6) is a valuable ester in organic synthesis, recognized for its role as a versatile building block.[1] Its chemical structure, featuring a terminal alkene and a bulky tert-butyl ester group, allows for a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a focused examination of two core physical properties: boiling point and density, complete with detailed experimental protocols for their determination in a laboratory setting.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. In this compound, the C8H14O2 formula and the spatial arrangement of its atoms give rise to its specific boiling point and density.[2] These values are critical for predicting its behavior under various experimental conditions, from storage to reaction processing and purification via distillation.

Data Summary

The key physical properties of this compound are summarized below. It is important to note that temperature significantly influences density, and pressure affects the boiling point.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 154.1 ± 9.0 °C | Predicted at standard pressure | [3] |

| Density | 0.877 g/mL | at 20 °C | [3][4] |

| Refractive Index | n20/D 1.413 | at 20 °C | [3][4] |

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[5] This property is an excellent indicator of a substance's volatility and purity. For small sample volumes, as is common in research and development, the micro-reflux method is a highly efficient and accurate technique.[6]

Principle of the Micro-Reflux Method

This method relies on heating a small liquid sample to its boiling point and observing the temperature of the vapor that is in equilibrium with the refluxing liquid. As the liquid boils, its vapor rises, cools, and condenses on the upper part of the test tube and the thermometer bulb, before falling back into the liquid.[6] The temperature of this vapor-liquid equilibrium is the boiling point. The use of a stirrer is crucial to prevent "bumping" (sudden, violent boiling) and ensure a smooth, stable reflux for an accurate temperature reading.[6]

Step-by-Step Protocol

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar.

-

Apparatus Setup:

-

Place the test tube in a heating block situated on a hot plate stirrer.

-

Clamp the test tube securely in the center of the block.

-

Position a thermometer so that its bulb is approximately 1 cm above the surface of the liquid. This placement ensures the thermometer measures the vapor temperature, not the liquid itself.[6]

-

-

Heating and Observation:

-

Begin gentle stirring of the liquid.

-

Gradually heat the block. Observe the sample for the onset of boiling (bubble formation).

-

Watch for the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube.[6] Adjust the thermometer's height so that its bulb is level with this ring.

-

-

Temperature Reading: Once a stable reflux is established, the temperature reading on the thermometer should stabilize. Record this steady temperature as the observed boiling point.[6]

-

Post-Measurement: Turn off the heat but allow stirring to continue until the apparatus has cooled.

Workflow for Micro-Reflux Boiling Point Determination

Caption: Workflow for Micro-Reflux Boiling Point Measurement.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[7] It is a fundamental parameter used to confirm the identity and purity of a substance. The determination requires precise measurements of both mass and volume.

Principle of Density Measurement

The most direct method involves accurately measuring the mass of a precisely known volume of the liquid.[7] An electronic balance provides the mass, while a graduated cylinder or a more precise volumetric flask/pycnometer is used for the volume. To ensure accuracy, the mass of the empty container is first measured and then subtracted from the mass of the container with the liquid. This process is known as taring.[7][8]

Step-by-Step Protocol

-

Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and press the "tare" or "zero" button to set the mass to zero. If taring is not an option, record the mass of the empty cylinder (m1).[7]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[7] Record this volume (V).

-

Mass of Liquid: Place the graduated cylinder containing the liquid back on the balance. Record the displayed mass. This is the mass of the liquid (m). If you recorded the initial mass of the cylinder (m1), you will now record the combined mass (m2) and calculate the liquid's mass by subtraction (m = m2 - m1).

-

Density Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7] The units will typically be in grams per milliliter (g/mL).

-

Reliability: For enhanced accuracy, repeat the measurement multiple times and calculate an average.[7] Ensure the temperature of the liquid is recorded, as density is temperature-dependent.

Workflow for Density Determination

Caption: Workflow for Determining the Density of a Liquid.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are foundational data points for its application in scientific research and development. The predicted boiling point of 154.1 °C and a density of 0.877 g/mL at 20 °C serve as critical benchmarks. By employing standardized and well-understood experimental protocols such as the micro-reflux and direct mass/volume measurement methods, researchers can verify these properties, assess sample purity, and confidently design, execute, and scale up chemical processes.

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Stenutz. (n.d.). tert-butyl but-3-enoate. Retrieved from [Link]

-

Scribd. (n.d.). Practical 3-BOILING POINT DETERMINATION. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

CUNY. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]

-

YouTube. (2022, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl But-3-ynoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 14036-55-6 [chemicalbook.com]

- 2. This compound | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. tert-butyl but-3-enoate [stenutz.eu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to tert-Butyl 3-butenoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tert-butyl 3-butenoate, a versatile building block in organic synthesis. We will delve into its fundamental properties, detailed synthetic methodologies, and its applications, particularly in the context of complex molecule and pharmaceutical synthesis. This document is intended to be a practical resource, offering not just procedural information but also insights into the chemical principles that underpin its utility.

Introduction

This compound, identified by its CAS number 14036-55-6 , is an unsaturated ester with the molecular formula C₈H₁₄O₂ [1]. Its structure, featuring a terminal alkene and a bulky tert-butyl ester, makes it a valuable synthon for a variety of chemical transformations. The tert-butyl group serves as a sterically demanding and acid-labile protecting group for the carboxylic acid functionality, a feature that is highly advantageous in multi-step syntheses[2][3]. The vinyl group, on the other hand, provides a reactive handle for a wide array of reactions, including additions, metathesis, and polymerizations. This unique combination of functional groups has led to its use in the synthesis of natural products and as a key component in the development of novel catalytic methodologies.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14036-55-6 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Density | 0.877 g/mL at 20 °C | [5] |

| Boiling Point | 154.1 ± 9.0 °C (Predicted) | [5] |

| Refractive Index | n20/D 1.413 | [5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [6] |

Safety Information:

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: Mechanisms and Protocols

The synthesis of tert-butyl esters, including this compound, is typically achieved through acid-catalyzed reactions involving either isobutylene or tert-butanol. The choice of method often depends on the scale of the reaction and the availability of starting materials.

Mechanism of Acid-Catalyzed Esterification

The formation of a tert-butyl ester from a carboxylic acid under acidic conditions proceeds through a carbocation-mediated mechanism. The stability of the tert-butyl cation is a key driving force for this reaction.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis from 3-Butenoic Acid and Isobutylene

This protocol is adapted from general procedures for the synthesis of tert-butyl esters using isobutylene.

Materials:

-

3-Butenoic acid

-

Liquefied isobutylene

-

Dichloromethane (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Pressure-rated reaction vessel

Procedure:

-

In a pressure-rated reaction vessel equipped with a magnetic stir bar, dissolve 3-butenoic acid in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carefully condense a molar excess of isobutylene into the reaction vessel.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the vessel back to 0 °C before carefully venting any excess pressure.

-

Pour the reaction mixture into a separatory funnel containing a cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The tert-butyl ester provides robust protection under many reaction conditions, while the terminal alkene is amenable to a wide range of transformations.

Role as a Protecting Group

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability towards basic, nucleophilic, and reducing conditions. It is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), to regenerate the carboxylic acid. This orthogonality makes it a strategic choice in complex total synthesis.

Caption: Orthogonal reactivity of the tert-butyl ester protecting group.

Key Synthetic Transformations

The terminal alkene of this compound can participate in a variety of powerful C-C bond-forming reactions.

-

Metathesis: Olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis, can be employed to elaborate the carbon skeleton.

-

Conjugate Addition: The α,β-unsaturated ester can act as a Michael acceptor in conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position. Palladium-catalyzed asymmetric conjugate additions have been developed to create chiral centers with high enantioselectivity.

-

Heck Reaction: The vinyl group can participate in Heck reactions to form new C-C bonds with aryl or vinyl halides.

Application in Natural Product Synthesis

A notable application of this compound is in the synthesis of the marine macrolide (-)-exiguolide [5]. This natural product has been shown to inhibit the fertilization of sea urchin gametes. The synthesis of such complex molecules often relies on the strategic use of versatile building blocks like this compound to construct key fragments of the target molecule.

Significance in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often incorporated to modulate a compound's physicochemical and pharmacokinetic properties[3]. It can enhance metabolic stability by blocking sites of oxidation and can improve oral bioavailability. While this compound itself is not a therapeutic agent, it serves as a valuable starting material for the synthesis of more complex molecules that may have pharmacological activity. Its ability to introduce a protected carboxylic acid and a reactive alkene in a single molecule makes it an efficient tool for building molecular diversity in drug discovery programs.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique combination of a sterically hindered, acid-labile ester and a reactive terminal alkene provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly in the fields of natural product synthesis and drug discovery.

References

-

ChemBK. tert-Butyl but-3-enoate. [Link]

- Google Patents. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

- Google Patents.

- Google Patents. CN102344359B - Method for preparing 3-butenoic acid.

-

MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. [Link]

-

ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]

-

Semantic Scholar. Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]

-

ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

-

Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

-

Organic Chemistry Portal. tert-Butyl nitrite (TBN). [Link]

-

Wikipedia. β-Hydroxybutyric acid. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

Sources

Spectroscopic Blueprint of tert-Butyl 3-butenoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-butenoate (CAS No. 14036-55-6), a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By explaining the causality behind spectral patterns, this guide serves as a practical reference for the characterization and quality control of this versatile reagent.

Introduction: The Molecular Identity of this compound

This compound, also known as tert-butyl vinylacetate, is an unsaturated ester with the molecular formula C₈H₁₄O₂.[1] Its structure combines a sterically demanding tert-butyl group with a terminal alkene functionality, making it a useful intermediate in various chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide focuses on the three primary spectroscopic techniques for its analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound gives rise to a distinct and predictable spectroscopic signature. The workflow for analyzing this molecule involves correlating specific structural elements to the data obtained from different spectroscopic methods.

Caption: Correlation of spectroscopic methods to structural features of this compound.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule. The spectrum of this compound is characterized by distinct signals for the vinyl protons, the allylic protons, and the tert-butyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-3 |

| ~5.1 | m | 2H | H-4 |

| ~3.0 | d | 2H | H-2 |

| 1.45 | s | 9H | -C(CH₃)₃ |

Note: Predicted values based on typical chemical shifts. Coupling constants (J) are essential for definitive assignments and are typically in the range of ~10-17 Hz for trans, ~6-12 Hz for cis, and ~1-3 Hz for geminal and allylic couplings.

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (H-3, H-4): The proton at the C-3 position (H-3) is expected to appear as a multiplet, specifically a doublet of doublets of triplets (ddt), in the downfield region (~5.8 ppm) due to coupling with the terminal vinyl protons (H-4) and the allylic protons (H-2). The two terminal vinyl protons (H-4) are diastereotopic and will appear as separate multiplets around 5.1 ppm.

-

Allylic Protons (H-2): The two protons on the carbon adjacent to the double bond (C-2) are allylic and are deshielded by the π-system. They are expected to appear as a doublet around 3.0 ppm, coupled to the H-3 proton.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm. The high intensity of this signal is a characteristic feature for molecules containing this group.

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester Carbonyl) |

| ~132 | =CH- |

| ~118 | =CH₂ |

| ~80 | -O-C(CH₃)₃ |

| ~40 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Note: These are predicted chemical shifts based on standard values.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield at approximately 170 ppm.

-

Olefinic Carbons: The two carbons of the double bond appear in the olefinic region, with the substituted carbon (=CH-) at a lower field (~132 ppm) than the terminal carbon (=CH₂) at approximately 118 ppm.

-

Quaternary Ester Carbon: The quaternary carbon of the tert-butyl group attached to the oxygen atom is found around 80 ppm.

-

Allylic Carbon: The allylic carbon (-CH₂-) signal appears at approximately 40 ppm.

-

tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a single, typically intense, signal at around 28 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch (vinyl) |

| ~2980 | Strong | C-H Stretch (alkyl) |

| ~1730 | Strong | C=O Stretch (ester) |

| ~1645 | Medium | C=C Stretch (alkene) |

| ~1150 | Strong | C-O Stretch (ester) |

| ~920, 990 | Medium | =C-H Bend (out-of-plane) |

Note: Predicted absorption frequencies.

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in an ester.

-

C=C Stretch: A medium intensity band around 1645 cm⁻¹ indicates the presence of the carbon-carbon double bond.

-

C-H Stretches: The region above 3000 cm⁻¹ will show a medium intensity peak around 3080 cm⁻¹ corresponding to the sp² C-H bonds of the vinyl group. Stronger absorptions just below 3000 cm⁻¹, around 2980 cm⁻¹, are due to the sp³ C-H bonds of the alkyl portions (allylic and tert-butyl groups).

-

C-O Stretch: A strong band in the fingerprint region, around 1150 cm⁻¹, is characteristic of the C-O single bond stretching in the ester linkage.

-

Out-of-Plane Bending: The presence of a terminal vinyl group is further confirmed by two medium intensity bands around 920 and 990 cm⁻¹, which are due to the out-of-plane bending vibrations of the =C-H bonds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.

Sample Preparation

A pure sample of this compound should be used. For NMR analysis, dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For IR analysis of a liquid sample, a thin film can be prepared between two NaCl or KBr plates, or a single drop can be placed on the crystal of an ATR-FTIR spectrometer.

Instrumentation and Data Acquisition

NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (~220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) should be taken and automatically subtracted from the sample spectrum.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data for this compound provides a clear and unambiguous fingerprint for its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, corresponding to the tert-butyl, allylic, and vinyl moieties, combined with the distinctive vibrational bands in the IR spectrum for the ester and alkene functional groups, allow for confident identification and purity assessment. This technical guide serves as a foundational resource for scientists, enabling them to effectively utilize these spectroscopic techniques in their research and development endeavors involving this compound.

References

-

This compound . PubChem. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-butenoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

In the landscape of contemporary organic synthesis and drug development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl 3-butenoate has emerged as a valuable C8 aliphatic ester, prized for its unique combination of a sterically demanding tert-butyl protecting group and a reactive terminal alkene. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, detailed synthetic protocols with mechanistic underpinnings, and its applications as a key intermediate in the synthesis of high-value compounds such as natural products.

Part 1: Nomenclature and Physicochemical Properties

A clear understanding of a compound's identity and physical characteristics is the foundation of its effective application in research.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl but-3-enoate [1]. However, it is commonly known by several synonyms in commercial and academic literature. Establishing familiarity with these names is crucial for exhaustive literature searches and material procurement.

-

Common Synonyms: this compound, 3-Butenoic acid tert-butyl ester, tert-Butyl vinylacetate, Vinylacetic acid tert-butyl ester, 3-Butenoic acid, 1,1-dimethylethyl ester[2].

-

CAS Number: 14036-55-6[1].

-

Molecular Formula: C₈H₁₄O₂[1].

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, purification, and characterization. The bulky tert-butyl group significantly influences its physical state and reactivity compared to less hindered esters.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.877 g/mL at 20 °C | [2] |

| Boiling Point | 154.1 ± 9.0 °C (Predicted) | [2][3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.413 | [2] |

| InChI Key | NGASWKRTXGWPNN-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)CC=C |

Spectroscopic Data: Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Key spectral data are available from various databases.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule.[1][4]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the C=O stretch of the ester and the C=C stretch of the alkene.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[4]

Part 2: Synthesis of this compound: A Protocol with Mechanistic Insights

The synthesis of tert-butyl esters, such as this compound, presents a unique challenge due to the steric hindrance of the tert-butyl group and the propensity of the corresponding carbocation to undergo elimination. The most common and industrially viable method is a modified Fischer esterification, which requires careful control of reaction conditions to drive the equilibrium towards the product.

Synthesis via Acid-Catalyzed Esterification

This protocol describes a representative lab-scale synthesis of this compound from 3-butenoic acid and tert-butanol, employing a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 3-butenoic acid (0.1 mol, 8.61 g) and an excess of tert-butanol (0.3 mol, 22.24 g, 28 mL). Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane (100 mL).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL) to the mixture. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol[5][6].

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed (approximately 1 mole equivalent of water, 1.8 mL). Causality Note: Le Châtelier's principle dictates that the continuous removal of water, a product of the esterification, is essential to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield[6].

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, followed by brine (1 x 50 mL). Causality Note: Neutralization is critical to stop the reaction and prevent acid-catalyzed hydrolysis of the ester product during subsequent steps.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.

Mechanistic Pathway of Synthesis

The synthesis follows the established AAC2 mechanism for Fischer esterification, but with considerations for the tertiary alcohol.

Caption: Synthetic workflow using this compound.

Part 4: Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

This compound is classified as a flammable liquid and is associated with several health hazards.

-

Physical Hazards: Flammable liquid and vapor (H226).[1]

-

Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7][8] Use explosion-proof electrical and lighting equipment.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat.[7][9] If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is required.

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[9][10] It is also noted to be air-sensitive and should be stored under an inert gas.[7]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its terminal alkene and the protective nature of its tert-butyl ester group. A thorough understanding of its properties, synthetic methods, and handling requirements, as detailed in this guide, enables chemists to leverage its full potential in the synthesis of complex pharmaceuticals and other high-value chemical entities. The continued application of such strategic building blocks will undoubtedly fuel future innovations in drug discovery and materials science.

References

-

PubChem. this compound (CID 639778). National Center for Biotechnology Information. [Link]

-

ChemBK. tert-Butyl but-3-enoate. [Link]

-

Greenfield Global. (2015). Safety Data Sheet: Butyl Alcohol, tert. [Link]

-

SpectraBase. (E)-Tert-butyl 4-(4-methylsulfanylphenyl)-3-butenoate. [Link]

-

NIST. 2,2,3-Trimethyl-3-butenoic acid, tert-butyl ester. NIST Chemistry WebBook. [Link]

-

Seiple, I. B., et al. (2016). A Platform for the Discovery of New Macrolide Antibiotics. Nature. [Link]

-

Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

-

Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Otera, J., et al. (2006). Mild and Efficient Method for Preparation of tert-Butyl Esters. ResearchGate. [Link]

-

Chemdad. this compound. [Link]

-

Masamune, S., et al. (1975). Syntheses of macrolide antibiotics. III. Direct ester and lactone synthesis from S-tert-butyl thioate (thiol ester). Journal of the American Chemical Society. [Link]

-

MIT OpenCourseWare. (2019). Fischer Esterification Lab Manual. [Link]

-

Ali, S. H., et al. (2013). Reaction Kinetics of Tert-Butanol Esterification. ResearchGate. [Link]

- Google Patents.US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

-

Chemistry Stack Exchange. (2019). Fischer Esterification of the Unsaturated 3-Butenoic Acid with Methyl Alcohol. [Link]

-

The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

-

PubChem. Butyl 3-methyl-2-butenoate (CID 104679). National Center for Biotechnology Information. [Link]

-

ChemistNATE. (2020). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Kadota, J., et al. (2015). Non-antibiotic 12-membered macrolides: design, synthesis and biological evaluation in a cigarette-smoking model. PubMed. [Link]

-

Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid?. [Link]

-

MDPI. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

Chemistry World. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]

Sources

- 1. This compound | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. This compound(14036-55-6) 1H NMR spectrum [chemicalbook.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. quora.com [quora.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. punchout.medline.com [punchout.medline.com]

- 9. fishersci.com [fishersci.com]

- 10. greenfield.com [greenfield.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 3-butenoate

Abstract

tert-Butyl 3-butenoate is a valuable building block in organic synthesis, prized for its versatile reactivity in constructing complex molecular architectures. However, its utility is accompanied by a distinct hazard profile that necessitates a robust understanding and meticulous implementation of safety protocols. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and emergency management of this compound. Moving beyond mere procedural lists, this document elucidates the causal relationships behind safety recommendations, grounding them in the physicochemical properties and toxicological profile of the compound. By integrating the hierarchy of controls, detailed experimental protocols, and clear visual workflows, this guide aims to empower laboratory personnel to mitigate risks effectively, fostering a culture of proactive safety in the research environment.

Understanding the Hazard Profile: A Mechanistic Approach

This compound (CAS No: 14036-55-6) is a flammable liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1][2] A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Characteristics and Their Implications

The safety protocols for any chemical are directly derived from its physical and chemical properties. The following table summarizes the key data for this compound and explains the causality behind the associated precautions.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₁₄O₂ | Indicates a relatively small, organic molecule, suggesting volatility. |

| Molecular Weight | 142.20 g/mol [2][3][4] | Moderate molecular weight contributes to its liquid state at room temperature. |

| Appearance | Colorless Liquid | The lack of color means spills may be hard to see; requires vigilant work area maintenance. |

| Density | 0.877 g/mL at 20 °C[3][4] | It is less dense than water. In case of a large spill and the use of water for firefighting, it will float, potentially spreading the fire. |

| Flash Point | 31 °C (87.8 °F) - closed cup[3] | Critical Fire Hazard. This temperature is within the range of typical laboratory ambient temperatures. This classifies it as a GHS Flammable Liquid Category 3.[4] Vapors can readily form an ignitable mixture with air. This necessitates strict control of ignition sources. |

| Boiling Point | >35°C | The initial boiling point being above 35°C, in conjunction with the flash point, confirms its classification as a GHS Category 3 flammable liquid.[4] |

GHS Hazard Classification: Decoding the Risks

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. Understanding the basis for each classification is crucial for appreciating the associated risks.

| GHS Classification | Hazard Statement | Rationale and Implications for Handling |

| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[1][2] | A flash point between 23°C and 60°C mandates this classification.[4][5] This is the primary physical hazard. All protocols must be designed to prevent vapor accumulation and eliminate ignition sources. |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[1][2] | This classification is based on an LD50 value between 300 and 2000 mg/kg body weight.[6][7][8] Ingestion must be strictly avoided by prohibiting eating, drinking, and smoking in the lab and using appropriate PPE. |

| Skin Irritation, Category 2 | H315: Causes skin irritation[1][2] | This indicates the substance can cause reversible inflammatory damage to the skin after exposure.[1][9][10] Prolonged or repeated contact should be avoided through the use of chemically resistant gloves and lab coats. |

| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][2] | Category 2A applies to substances that produce reversible eye irritation that clears within 21 days.[11][12][13][14] Chemical splash goggles are mandatory to prevent contact that could lead to pain, redness, and impaired vision. |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation[1][2] | This classification applies to transient, reversible irritant effects on the respiratory tract.[1][15][16][17] Handling must occur in well-ventilated areas, preferably within a chemical fume hood, to keep vapor concentrations below levels that could cause coughing, choking, or breathing difficulties. |

A Proactive Safety Framework: The Hierarchy of Controls

The most effective safety programs prioritize inherently safer systems over reliance on personal protective equipment (PPE). The hierarchy of controls provides a structured approach to risk mitigation, ranking interventions from most to least effective.[3][18][19][20]

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: The most effective control is to remove the hazard. Can a less hazardous chemical, such as an ester with a higher flashpoint or lower toxicity, be used for the desired transformation? This should always be the first consideration during experimental design.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is the mandatory use of a certified chemical fume hood to control flammable and irritating vapors.[18][21]

-

Administrative Controls: These are work policies and procedures designed to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this chemical, and ensuring good housekeeping practices.[19]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user when other controls fail or are insufficient. For this compound, mandatory PPE includes chemical splash goggles, nitrile gloves, and a flame-resistant lab coat.[3][22]

Reactivity and Incompatibility: A Chemist's Perspective

While the Safety Data Sheet (SDS) for this compound may state "No data available" for incompatible materials, a chemical understanding of its structure allows for the prediction of significant reactivity hazards.

-

Alkene Moiety: The terminal double bond is susceptible to polymerization. This can be initiated by heat, light, or radical initiators. Uncontrolled polymerization can be exothermic and potentially explosive in a sealed container.

-

Ester Functionality: As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tert-butanol and 3-butenoic acid.

-

General Reactivity:

-

Strong Oxidizing Agents: Incompatible. Reaction can be violent and lead to fire.

-

Strong Acids/Bases: Incompatible. Can catalyze hydrolysis or other reactions.

-

Radical Initiators: Avoid. Can induce hazardous polymerization.

-

-

Hazardous Decomposition Products: Upon combustion, it will release carbon oxides (CO, CO₂).[1]

Standard Operating Procedures (SOPs)

The following protocols are designed to provide a clear, actionable framework for common laboratory operations involving this compound.

Protocol for Safe Dispensing and Handling

-

Preparation:

-

Confirm that a certified chemical fume hood is operational.

-

Ensure a Class B (flammable liquid) fire extinguisher is accessible.

-

Assemble all necessary PPE: safety goggles, flame-resistant lab coat, and nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Prepare the work area within the fume hood by removing all unnecessary equipment and potential ignition sources.

-

-

Dispensing:

-

When transferring from a larger container, ensure both the source and receiving containers are bonded and grounded to prevent static discharge, a potential ignition source.[23][24]

-

Use only non-sparking tools for opening and closing containers.[18]

-

Dispense the smallest quantity required for the experiment.

-

Keep containers tightly closed when not in use to minimize vapor release.[1][25]

-

-

Post-Handling:

Emergency Protocol for an Accidental Spill

The response to a spill is dictated by its size and location. This workflow outlines the critical decision-making process.

Caption: Decision workflow for spill response.

Detailed Steps for a Small, Contained Spill (<100 mL inside a fume hood):

-

Alert: Immediately alert personnel in the immediate vicinity.

-

Control: Ensure all ignition sources are extinguished.[25][26]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to create a dike around the spill to prevent it from spreading.[25][27]

-

Absorb: Gently cover and absorb the spilled liquid with the absorbent material.

-

Collect: Using non-sparking tools, carefully scoop the contaminated absorbent into a sealable, properly labeled hazardous waste container.[28]

-